molecular formula C24H22N2O4S2 B2662265 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941967-84-6

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2662265
CAS No.: 941967-84-6
M. Wt: 466.57
InChI Key: FUKDFNBALVGCFM-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic sulfonamide derivative incorporating a benzo[d]thiazole moiety and a para-methoxy-substituted phenylsulfonyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, as evidenced by analogous methods for related sulfonamide derivatives . Spectral confirmation includes IR absorption bands for C=O (1660–1682 cm⁻¹) and sulfonyl S=O (1247–1255 cm⁻¹), as well as ¹H-NMR signals for the methoxy group (δ ~3.8 ppm) and aromatic protons of the benzothiazole .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-30-19-12-14-20(15-13-19)32(28,29)16-4-7-23(27)25-18-10-8-17(9-11-18)24-26-21-5-2-3-6-22(21)31-24/h2-3,5-6,8-15H,4,7,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKDFNBALVGCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling with a phenyl group: The benzo[d]thiazole derivative can be coupled with a phenyl group through a Suzuki or Heck coupling reaction.

    Introduction of the sulfonyl group: The phenyl derivative can be sulfonylated using a sulfonyl chloride in the presence of a base.

    Formation of the butanamide: The final step involves the reaction of the sulfonylated intermediate with a butanoyl chloride or butanoic acid derivative to form the butanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or inhibition.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 4-methoxy) enhance aqueous solubility but may reduce membrane permeability .
  • Halogenated substituents (Cl, Br, F) improve lipophilicity and receptor binding affinity but may compromise solubility .
  • Substituent position : Para-substituted derivatives (e.g., 4-methoxy) exhibit distinct steric and electronic effects compared to meta- or ortho-substituted analogs, influencing target interactions .

Heterocyclic Variations: Benzo[d]thiazole vs. Benzo[d]oxazole

Replacing the benzo[d]thiazole moiety with benzo[d]oxazole (as in ) alters electronic properties and hydrogen-bonding capacity:

  • Benzo[d]oxazole : Increased hydrogen-bond acceptor capacity from the oxygen atom, possibly improving solubility but reducing metabolic stability .

Comparison with Bis-Sulfone Derivatives

The CB2-selective bis-sulfone Sch225336 () shares a methoxyphenylsulfonyl group with the target compound but features a more complex structure with dual sulfonyl groups. This bis-sulfone design enhances receptor selectivity but complicates synthesis and reduces yield compared to mono-sulfonamide derivatives .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The 4-methoxy group in the target compound improves solubility (logP ~2.5–3.0) compared to halogenated analogs (logP ~3.5–4.0) .
  • Metabolic Stability : Fluorinated analogs (e.g., 4–9) may exhibit longer half-lives due to resistance to oxidative metabolism .
  • Synthetic Efficiency : Yields for halogenated derivatives (16–75%) vary widely, reflecting challenges in introducing electron-withdrawing groups .

Research Findings and Implications

  • Multitarget Potential: The butanamide linker and sulfonyl group suggest activity against pain-related targets (e.g., cyclooxygenase) or microbial enzymes, as seen in related sulfonamides .
  • Structure-Activity Relationship (SAR) : Para-methoxy substitution balances solubility and binding affinity, making the target compound a promising lead for further optimization .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of significant interest due to its potential biological activities, particularly in the context of infectious diseases and neurodegenerative disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.

Structure and Synthesis

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the benzo[d]thiazole ring followed by the coupling with phenyl and sulfonyl groups.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the benzo[d]thiazole structure. A related series of compounds demonstrated significant inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV). For instance, derivatives with IC50 values as low as 0.09 µM were reported, indicating promising antiviral properties that could be leveraged for therapeutic development against viral infections .

Table 1: Inhibitory Concentration Values Against MERS-CoV

CompoundIC50 (µM)CC50 (µM)Remarks
4f0.09>100High potency, low cytotoxicity
1q0.62>100Modest activity
4a-4dNANANo activity upon benzothiazole replacement

Neuroprotective Activity

In addition to its antiviral properties, compounds similar to this compound have been evaluated for their neuroprotective effects, particularly against Alzheimer’s disease. A study focusing on acetylcholinesterase (AChE) inhibitors found that modifications to the benzo[d]thiazole structure resulted in varying degrees of AChE inhibition, which is crucial for alleviating cognitive decline associated with Alzheimer’s .

Table 2: Acetylcholinesterase Inhibition Data

CompoundIC50 (µM)Binding Affinity (kcal/mol)Remarks
3i2.7-7.5Strong inhibitor
3a-3oVariesVariesStructural dependence

Case Study 1: Antiviral Efficacy

A recent in vitro study evaluated a series of benzo[d]thiazole derivatives for their ability to inhibit MERS-CoV. The study found that structural modifications significantly influenced antiviral potency, with certain substitutions enhancing efficacy while maintaining low cytotoxicity levels .

Case Study 2: Neuroprotective Effects

In another investigation, a hybrid compound incorporating a benzo[d]thiazole scaffold was tested for its neuroprotective capabilities against AChE activity. The results indicated that specific structural features contributed to enhanced binding affinity and inhibition of AChE, suggesting potential therapeutic avenues for treating Alzheimer’s disease .

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